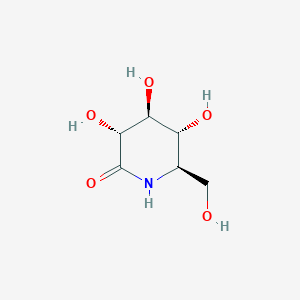
3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone, also known as THP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. THP is a cyclic amine that contains a piperidone ring and several hydroxyl groups. This compound has been found to possess various biochemical and physiological effects that make it useful in scientific research.
Mechanism Of Action
The mechanism of action of 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone is not well understood. However, it is believed that 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone interacts with various enzymes and proteins in the body, leading to changes in their activity. 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone has been found to inhibit the activity of several enzymes, including tyrosinase, which is involved in the production of melanin.
Biochemical And Physiological Effects
3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone has been found to possess several biochemical and physiological effects. 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone has been shown to possess antioxidant activity, which makes it useful in the treatment of oxidative stress-related diseases. Additionally, 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone has been found to possess anti-inflammatory activity, which makes it useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone has several advantages for use in lab experiments. 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone is readily available and relatively inexpensive, making it accessible to researchers. Additionally, 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone is stable under a wide range of conditions, making it easy to handle and store. However, 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone has several limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research involving 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone. One area of research involves the development of new drugs based on 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone. 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone has been found to possess several promising pharmacological properties, and further research may lead to the development of new drugs for the treatment of various diseases. Additionally, research is needed to better understand the mechanism of action of 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone and its interactions with various enzymes and proteins in the body.
Synthesis Methods
3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone can be synthesized through several methods, including the reaction of 2,3,4,5-tetrahydroxypentanal with ammonia and a reducing agent. This process yields 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone with high purity and yield. Other methods involve the use of different starting materials and reagents, but they all result in the formation of 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone.
Scientific Research Applications
3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone has been extensively studied for its potential applications in various scientific fields. One of the primary uses of 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone is in the synthesis of bioactive compounds. 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone serves as a key intermediate in the synthesis of several natural products, including alkaloids, amino acids, and nucleosides. Additionally, 3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone has been used in the development of new drugs for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
CAS RN |
14904-83-7 |
|---|---|
Product Name |
3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidone |
Molecular Formula |
C6H11NO5 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-one |
InChI |
InChI=1S/C6H11NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-5,8-11H,1H2,(H,7,12)/t2-,3-,4+,5-/m1/s1 |
InChI Key |
AJJXPYDGVXIEHE-SQOUGZDYSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(=O)N1)O)O)O)O |
SMILES |
C(C1C(C(C(C(=O)N1)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(=O)N1)O)O)O)O |
synonyms |
3,4,5-trihydroxy-6-(hydroxymethyl)-2-piperidone 5-amino-5-deoxy-D-gluconic acid delta-lactam 5-amino-5-deoxygluconic acid delta-lactam glucono-delta-lactam idonic acid stereoisomer of 5-amino-5-deoxygluconic acid delta-lactam |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



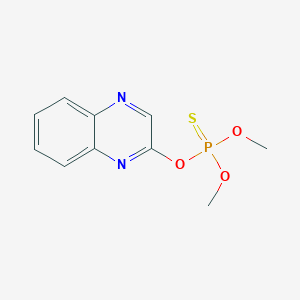
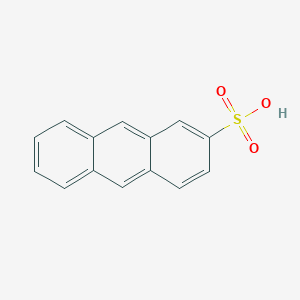

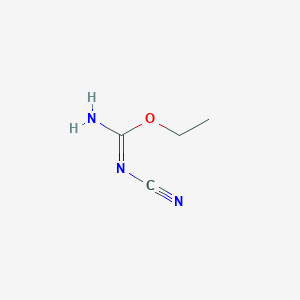
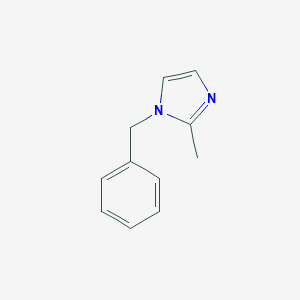
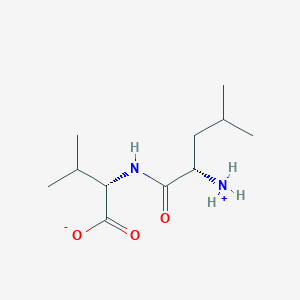
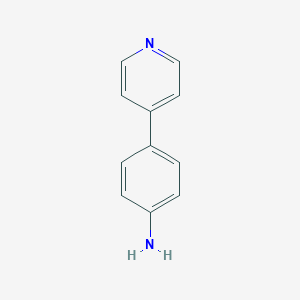

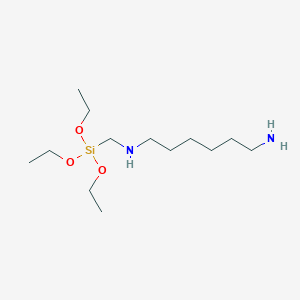
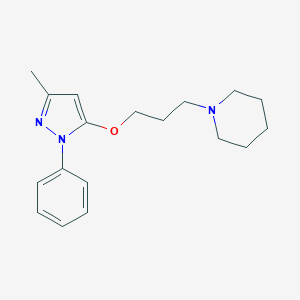

![3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol](/img/structure/B84096.png)

